molecular formula C18H12F4N2O B2614100 6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one CAS No. 942008-12-0

6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one

Cat. No. B2614100
CAS RN: 942008-12-0
M. Wt: 348.301
InChI Key: IQSIRMOZQJUQRM-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one, also known as GSK-5801, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the pyridazinone class of compounds and has been shown to have promising effects in various preclinical studies.

Scientific Research Applications

Synthesis and Chemical Applications

Polysubstituted Pyridazinones Synthesis

This compound serves as a scaffold for the synthesis of various polysubstituted and ring-fused pyridazinone systems. Sequential nucleophilic aromatic substitution processes allow access to polyfunctional systems, which are of interest in drug discovery and organic synthesis. The regioselectivity of nucleophilic substitution can be tailored by the nature of the nucleophile and the substituent attached to the pyridazinone ring, enabling the synthesis of diverse functionalized compounds (Pattison et al., 2009).

Material Science and Catalysis

Photoredox Catalysis for Fluoromethylation

The compound is part of research exploring the development of new protocols for tri- and difluoromethylation of various skeletons. Photoredox catalysis has emerged as a tool for radical reactions through visible-light-induced processes, demonstrating the compound's potential utility in synthesizing organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Pharmacological Applications

Anticancer and Antimicrobial Properties

Some derivatives of pyridazinone have shown potential anticancer activity through molecular docking studies, suggesting their utility in designing new anticancer agents. Additionally, antimicrobial screenings indicate moderate activity, underscoring the compound's relevance in developing new therapeutic agents (Mehvish & Kumar, 2022).

Analytical Chemistry and Corrosion Inhibition

Corrosion Inhibition

Pyridazine derivatives, including those related to the compound , have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies highlight the compound's potential application in protecting industrial materials against corrosion, thus extending their service life and reducing maintenance costs (Mashuga, Olasunkanmi, & Ebenso, 2017).

properties

IUPAC Name

6-(4-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O/c19-15-6-4-13(5-7-15)16-8-9-17(25)24(23-16)11-12-2-1-3-14(10-12)18(20,21)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSIRMOZQJUQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one

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